

# 3-Amino-5-(methylsulfonyl)benzoic Acid: A Versatile Scaffold for Drug Discovery

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## Compound of Interest

Compound Name: 3-Amino-5-(methylsulfonyl)benzoic acid

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[City, State] – [Date] – **3-Amino-5-(methylsulfonyl)benzoic acid** has emerged as a crucial building block for researchers and scientists in the field of drug development. Its unique structural features, including an aromatic ring substituted with an amino group, a carboxylic acid, and a methylsulfonyl group, provide a versatile platform for the synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-Amino-5-(methylsulfonyl)benzoic acid** is essential for its effective utilization in medicinal chemistry. Key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub> S	[1]
Molecular Weight	215.23 g/mol	[1]
CAS Number	151104-75-5	[1]
Appearance	White to off-white solid	Commercially available
Purity	Min. 95%	[1]

## Synthesis of 3-Amino-5-(methylsulfonyl)benzoic Acid

While a specific, detailed experimental protocol for the synthesis of **3-Amino-5-(methylsulfonyl)benzoic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar molecules. A potential two-step synthesis is outlined below, starting from 3-methyl-5-nitrobenzoic acid.

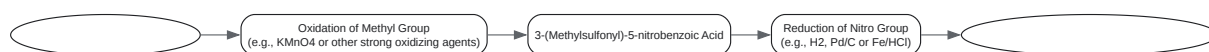
### Step 1: Oxidation of the Methyl Group

The initial step involves the oxidation of the methyl group of 3-methyl-5-nitrobenzoic acid to a methylsulfonyl group. This transformation can be achieved using a strong oxidizing agent.

### Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group to an amine. This is a common transformation in the synthesis of aromatic amines and can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method.

A logical workflow for this proposed synthesis is depicted in the following diagram:



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A potential synthetic workflow for **3-Amino-5-(methylsulfonyl)benzoic acid**.

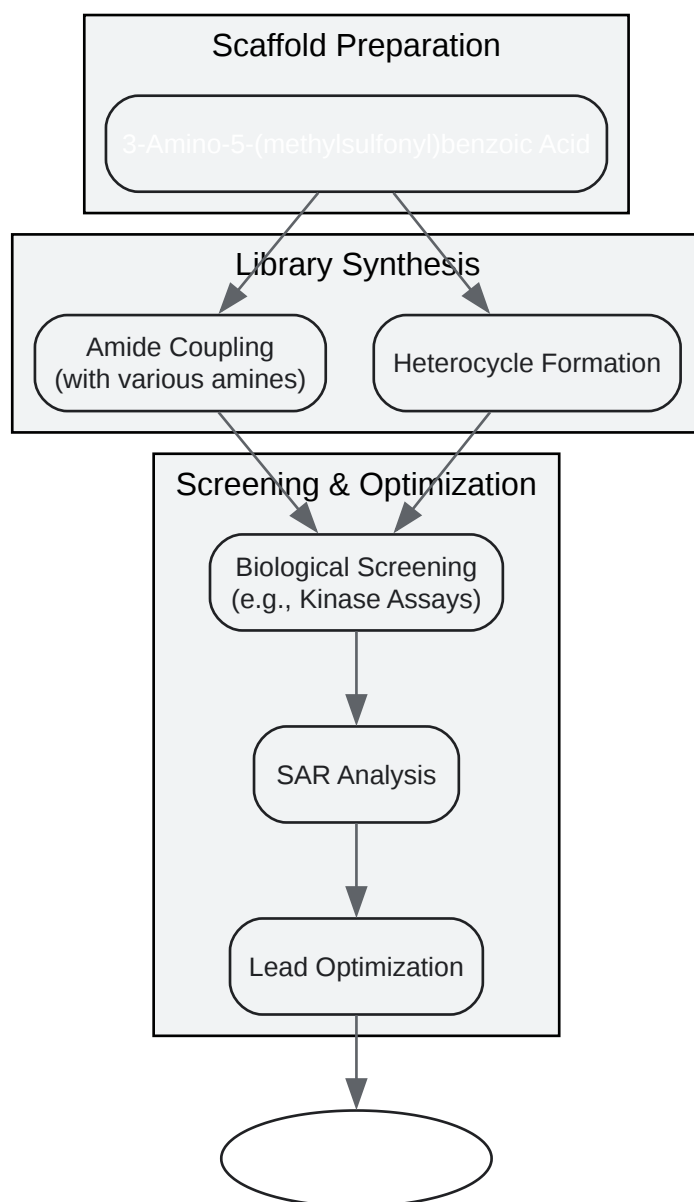
## Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The true value of **3-Amino-5-(methylsulfonyl)benzoic acid** lies in its application as a versatile building block in the synthesis of biologically active molecules, particularly in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The amino and carboxylic acid functional groups on the molecule's scaffold provide convenient handles for synthetic modification, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

While specific examples detailing the use of **3-Amino-5-(methylsulfonyl)benzoic acid** are not extensively published, its structural similarity to other building blocks used in the synthesis of approved and investigational kinase inhibitors suggests its high potential. For instance, the general structure of many kinase inhibitors involves a core heterocyclic system linked to substituted aromatic rings. The amino group of **3-Amino-5-(methylsulfonyl)benzoic acid** can be readily used to form amide or urea linkages, or to participate in the construction of various heterocyclic rings, while the carboxylic acid can be converted to amides or esters to modulate solubility and cell permeability.

The diagram below illustrates the general logic of utilizing a substituted aminobenzoic acid, such as the title compound, in a kinase inhibitor drug discovery program.



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General workflow for utilizing a building block in drug discovery.

## Conclusion

**3-Amino-5-(methylsulfonyl)benzoic acid** represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its trifunctional nature allows for the creation of diverse molecular libraries with the potential to yield potent and selective therapeutic agents. Further exploration of this scaffold in the context of kinase inhibition and

other therapeutic targets is warranted and holds significant promise for the future of drug development.

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## References

- 1. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [3-Amino-5-(methylsulfonyl)benzoic Acid: A Versatile Scaffold for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289707#3-amino-5-methylsulfonyl-benzoic-acid-as-a-versatile-building-block]

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